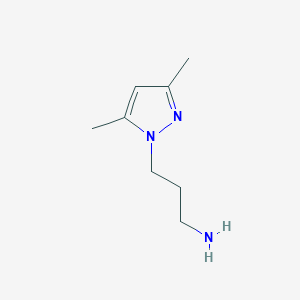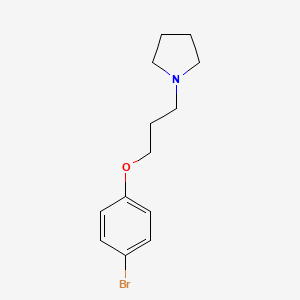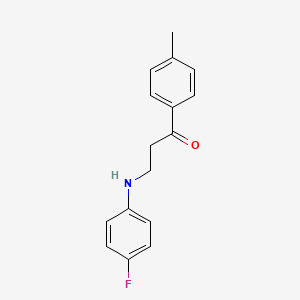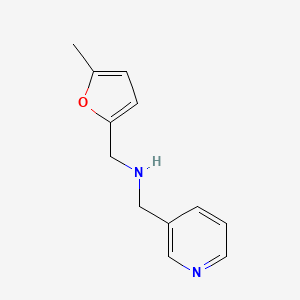
(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine" is a multifaceted molecule that can be associated with a variety of chemical reactions and possesses distinct physical and chemical properties. It is related to furan and pyridine derivatives, which are known for their presence in various natural and synthetic compounds with significant biological and chemical activities.
Synthesis Analysis
The synthesis of furan derivatives can be achieved through multicomponent reactions involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates, as described in one study . This process results in the formation of fully substituted furans, which are not easily accessible by other methods. Additionally, furan amines have been shown to undergo catalytic transformation into pyrrole and pyrrolidine homologs upon hydrogenation over a platinum catalyst . These methods highlight the synthetic versatility of furan-containing compounds, which could be applicable to the synthesis of "(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine".
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, which can undergo various transformations. For instance, furan amines can be converted into pyrrole derivatives, which are structurally related to the target compound . Moreover, the interaction of furfuryl-amine with other molecules can lead to the formation of complex structures such as furfuryl-pyrrole derivatives . These studies provide insights into the potential molecular structure and transformations of "(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine".
Chemical Reactions Analysis
Furan and pyridine derivatives are known to participate in a wide range of chemical reactions. For example, furan amines can be transformed into pyrrole and pyrrolidine homologs , while imidazo[1,5-a]pyridine carbenes can be used to synthesize fully substituted furans . Additionally, furan derivatives can undergo [3+3]-cyclocondensation reactions to form furo[2,3-b]pyridines , and electrophilic substitution reactions can lead to variously substituted imidazo[4,5-b]pyridines . These reactions demonstrate the chemical reactivity of furan and pyridine derivatives, which is relevant to the analysis of "(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine".
Physical and Chemical Properties Analysis
The physical and chemical properties of furan and pyridine derivatives are influenced by their molecular structure. Furan derivatives, such as those formed from furfuryl-amine, exhibit a range of organoleptic properties and can be detected in various foods . The synthesis of furan derivatives often yields compounds with distinct spectroscopic characteristics, as evidenced by the reported NMR and MS data . These properties are crucial for the identification and characterization of compounds like "(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine".
Applications De Recherche Scientifique
Arylmethylidenefuranones and Heterocyclic Compounds
Arylmethylidenefuranones, closely related to the chemical structure of interest, are involved in reactions with C- and N-nucleophiles, leading to a wide array of compounds including amides, pyrrolones, benzofurans, furopyridines, and more. These compounds have significant implications in the development of cyclic, acyclic, and heterocyclic compounds with potential applications in medicinal chemistry and material science (Kamneva, Anis’kova, & Egorova, 2018).
Heterocyclic Aromatic Amines in Biological Matrices
Heterocyclic aromatic amines (HAAs), while known for their carcinogenic potential in cooked meats, are also of interest due to their analytical detection in biological matrices. The understanding of their bioactivation and detoxification products provides insights into their biological effects and exposures. Analytical techniques for their detection have advanced, facilitating studies on their role in human health (Teunissen et al., 2010).
Pyrolysis and Chemical Synthesis
The pyrolysis of sugars, including the generation of furans, has been studied for insights into cigarette smoke formation and potential applications in synthetic chemistry. The understanding of furan production pathways from simple sugars contributes to broader applications in synthesizing complex organic molecules (Sanders, Goldsmith, & Seeman, 2003).
Central Nervous System (CNS) Acting Drugs
The structure of interest falls within the class of compounds with potential CNS activity. Functional chemical groups, including furans, play a crucial role in the synthesis of novel CNS drugs. The exploration of these chemical groups leads to the identification of lead molecules for the development of CNS therapeutics (Saganuwan, 2017).
G Protein-Biased Kappa Agonists
In the realm of pharmacology, compounds structurally related to “(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine” have been explored for their potential as G protein-biased kappa agonists. These compounds are hypothesized to reduce pain and itch with fewer side effects, marking their importance in therapeutic applications (Mores et al., 2019).
Propriétés
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10-4-5-12(15-10)9-14-8-11-3-2-6-13-7-11/h2-7,14H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQATYDJUSWSLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

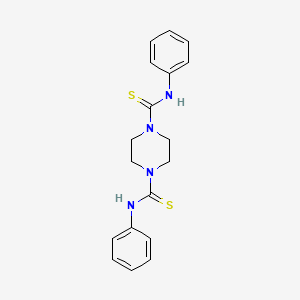

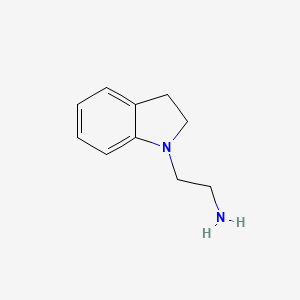




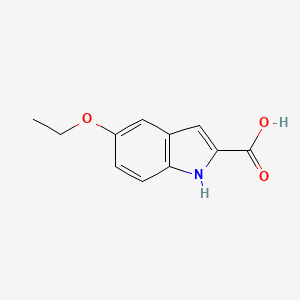
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)
